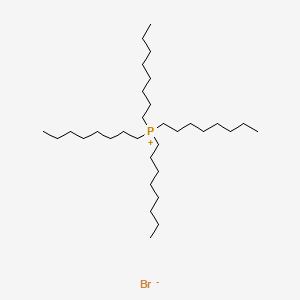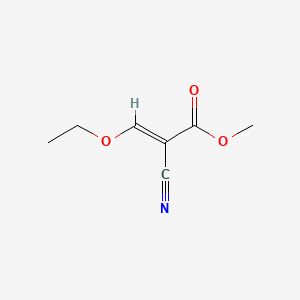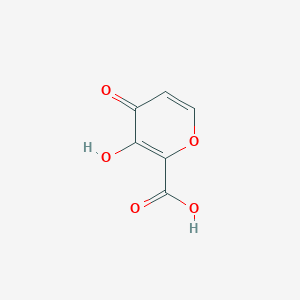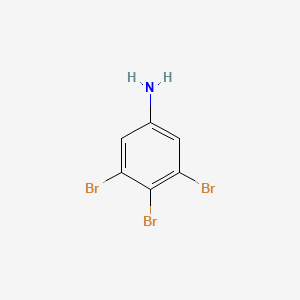
Tetraoctylphosphonium bromide
Overview
Description
Tetraoctylphosphonium bromide is an organic compound with the chemical formula C₃₂H₆₈BrP . It appears as a colorless to pale yellow solid and is known for its low solubility. This compound is relatively stable at room temperature but can decompose under high temperatures, sunlight exposure, and in the presence of oxygen .
Mechanism of Action
Mode of Action
It is known to be used as a catalyst and as a cation in ionic liquids . Its hydrophobic properties and its role as a deoxidizer suggest that it may interact with its targets to facilitate various organic synthesis reactions .
Biochemical Pathways
Given its use in organic synthesis reactions such as esterification, oxidation, phosphorus trioxide reduction, medium fluorination, and diazotization , it can be inferred that it likely interacts with multiple biochemical pathways.
Pharmacokinetics
Its molecular weight of 56376 suggests that it may have significant bioavailability
Result of Action
Given its use in organic synthesis reactions , it can be inferred that it likely has significant effects at the molecular level.
Action Environment
The action, efficacy, and stability of Tetraoctylphosphonium bromide can be influenced by various environmental factors. For instance, it has a melting point of 40-45 °C , suggesting that its physical state and thus its activity could be affected by temperature. Furthermore, its storage temperature is recommended to be below 30°C , indicating that it may degrade or lose efficacy at higher temperatures.
Biochemical Analysis
Biochemical Properties
Tetraoctylphosphonium bromide plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby enhancing the rate of reaction. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyvinylidene fluoride membranes, improving their hydrophilicity and antifouling capabilities . The nature of these interactions often involves the formation of ionic bonds and van der Waals forces, which contribute to the stability and functionality of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving polyvinylidene fluoride membranes, this compound was found to increase membrane porosity and stiffness, which can impact cellular processes such as nutrient transport and waste removal . Additionally, its interaction with cellular membranes can lead to changes in cell signaling pathways, potentially affecting gene expression and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form ionic bonds with biomolecules, leading to enzyme inhibition or activation. This compound can bind to specific sites on enzymes, altering their conformation and activity. For example, it has been shown to interact with polyvinylidene fluoride membranes, enhancing their hydrophilicity and antifouling properties . These interactions can result in changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH. Over time, degradation of this compound may occur, leading to changes in its effectiveness and potential long-term effects on cellular function. Studies have shown that the compound maintains its properties for extended periods, but continuous monitoring is necessary to ensure its stability and efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing membrane properties and improving cellular functions. At high doses, this compound can cause toxic or adverse effects, including skin irritation and respiratory issues . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression. For example, its interaction with polyvinylidene fluoride membranes can affect the metabolic pathways related to membrane synthesis and maintenance . Understanding these pathways is essential for optimizing the use of this compound in biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with polyvinylidene fluoride membranes suggests that it may be preferentially localized in membrane-rich areas, influencing membrane-related processes . Understanding the transport and distribution mechanisms is crucial for predicting the compound’s effects in various biological systems.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with polyvinylidene fluoride membranes indicates that it may be localized in membrane-associated regions, affecting membrane dynamics and function . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and optimizing its use in biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraoctylphosphonium bromide is typically synthesized by reacting tetraoctylphosphonium chloride with copper bromide. The reaction is carried out in anhydrous dichloromethane at low temperatures. The mixture is stirred for several hours, followed by filtration to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified and packaged for various applications .
Chemical Reactions Analysis
Types of Reactions: Tetraoctylphosphonium bromide undergoes several types of chemical reactions, including:
Esterification: It acts as a catalyst in esterification reactions.
Oxidation: It can participate in oxidation reactions.
Reduction: It is involved in the reduction of phosphorus trioxide.
Substitution: It can undergo substitution reactions, particularly in medium fluorination and diazotization reactions
Common Reagents and Conditions:
Esterification: Typically involves alcohols and carboxylic acids under acidic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve halogenating agents
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, esterification yields esters, while oxidation can produce various oxidized organic compounds .
Scientific Research Applications
Tetraoctylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification, oxidation, and reduction reactions.
Biology: It serves as a reagent in biochemical assays and studies involving phosphonium compounds.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Comparison with Similar Compounds
- Tetrabutylphosphonium bromide
- Tetraoctylammonium bromide
- Trihexyltetradecylphosphonium chloride
- Tributylhexadecylphosphonium bromide
Comparison: Tetraoctylphosphonium bromide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and make it particularly effective in certain organic synthesis reactions. Compared to tetrabutylphosphonium bromide, it has higher molecular weight and different solubility characteristics, making it suitable for specific applications where other phosphonium compounds may not be as effective .
Properties
IUPAC Name |
tetraoctylphosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.BrH/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBRLOSUBRKEJW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047900 | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23906-97-0 | |
| Record name | Phosphonium, tetraoctyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23906-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023906970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)









![2-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]-benzenecarboxylic acid](/img/structure/B1304858.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)


